molecular formula C17H13BrN2O B7461132 3-bromo-N-(2-methylquinolin-8-yl)benzamide

3-bromo-N-(2-methylquinolin-8-yl)benzamide

Cat. No. B7461132
M. Wt: 341.2 g/mol
InChI Key: QDOPRMNUYOHIGG-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-methylquinolin-8-yl)benzamide have been studied extensively. This compound has been shown to have anti-cancer properties, neuroprotective properties, and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its ability to inhibit the activity of HDAC. This can be useful in studying the role of HDAC in gene expression and in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-bromo-N-(2-methylquinolin-8-yl)benzamide can be toxic to cells and can cause cell death.

Future Directions

There are several future directions for the study of 3-bromo-N-(2-methylquinolin-8-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-methyl-8-quinolinol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide has been reported in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.

Scientific Research Applications

3-bromo-N-(2-methylquinolin-8-yl)benzamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Several studies have shown that 3-bromo-N-(2-methylquinolin-8-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-cancer properties, 3-bromo-N-(2-methylquinolin-8-yl)benzamide has also been studied for its potential applications in the field of neuroscience. This compound has been shown to have neuroprotective properties and can prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-bromo-N-(2-methylquinolin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-8-9-12-4-3-7-15(16(12)19-11)20-17(21)13-5-2-6-14(18)10-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOPRMNUYOHIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-methylquinolin-8-yl)benzamide

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